molecular formula C11H11N5O3S B409977 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE

Cat. No.: B409977
M. Wt: 293.3g/mol
InChI Key: BVYNLTLYSPRAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE is a compound that features a triazole ring, a sulfanyl group, and a nitro-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE typically involves the reaction of 4-methyl-4H-[1,2,4]triazole-3-thiol with 4-nitro-phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
  • 5-(4-Chloro-phenyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Uniqueness

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE is unique due to the presence of both a nitro group and a triazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H11N5O3S

Molecular Weight

293.3g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C11H11N5O3S/c1-15-7-12-14-11(15)20-6-10(17)13-8-2-4-9(5-3-8)16(18)19/h2-5,7H,6H2,1H3,(H,13,17)

InChI Key

BVYNLTLYSPRAKS-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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